Astacene

Description

Properties

IUPAC Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASZIXQTZOARSV-QISQUURKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-76-1 | |

| Record name | Astacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Astacene: Chemical Structure, Properties, and Comparative Analysis with Astaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astacene, a prominent carotenoid and a subject of increasing scientific interest, is the fully oxidized derivative of astaxanthin. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Given the extensive research available on its precursor, astaxanthin, this document presents a comparative analysis to contextualize the potential biological significance of this compound. This guide summarizes key quantitative data, details relevant experimental protocols for synthesis and analysis, and visualizes associated signaling pathways, primarily based on the well-documented activities of astaxanthin, to provide a foundational resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

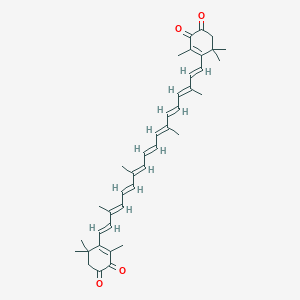

This compound (β,β-Carotene-3,3',4,4'-tetrone) is a carotenoid with the chemical formula C₄₀H₄₈O₄.[1] It is structurally characterized by a long polyene chain of conjugated double bonds and two β-ionone rings at each end. Unlike its precursor, astaxanthin, which possesses hydroxyl and keto groups on its terminal rings, this compound features four oxo (keto) groups at the 3, 3', 4, and 4' positions.[1] This high degree of oxidation significantly influences its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₈O₄ | PubChem[1] |

| Molecular Weight | 592.8 g/mol | PubChem[1] |

| IUPAC Name | 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | PubChem[1] |

| CAS Number | 514-76-1 | PubChem[1] |

| Appearance | Red Powder | CymitQuimica[2] |

| Synonyms | Astacin, β,β-Carotene-3,3',4,4'-tetrone | PubChem[1] |

Synthesis and Experimental Protocols

This compound is primarily considered an oxidation product of astaxanthin.[1][3] Its synthesis, therefore, involves the controlled oxidation of astaxanthin.

Experimental Protocol: Synthesis of this compound from Astaxanthin

This protocol is based on the principle of auto-oxidation of astaxanthin in the presence of oxygen.

Objective: To synthesize this compound by the oxidation of astaxanthin.

Materials:

-

Astaxanthin standard

-

Atmospheric oxygen

-

Incubator or oven

-

Solvent for extraction (e.g., acetone, hexane)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

A solution of astaxanthin is prepared in a suitable solvent.

-

The solution is exposed to atmospheric oxygen at an elevated temperature (e.g., 55°C) in the dark for an extended period (e.g., 35 days).[4]

-

The progress of the oxidation can be monitored by taking aliquots at different time points.

-

The resulting product mixture is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate this compound.

-

The identity and purity of the synthesized this compound are confirmed by analytical methods like HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Protocol: Quantitative Analysis of this compound

Accurate quantification of this compound is crucial, especially in the context of astaxanthin stability studies. HPLC is the preferred method for separating and quantifying this compound from astaxanthin and other carotenoids.[5][6]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.

Materials:

-

This compound standard

-

Sample containing this compound

-

HPLC-grade solvents (e.g., methanol, tert-butyl methyl ether, phosphoric acid solution)[7][8]

Procedure:

-

Sample Preparation: The sample is extracted with a suitable organic solvent. If the sample contains esterified astaxanthin, a saponification step using cholesterol esterase may be necessary to hydrolyze the esters.[5]

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of methanol, tert-butyl methyl ether, and an aqueous phosphoric acid solution.[7][8]

-

Detection: The absorbance is monitored at the maximum absorption wavelength for this compound (typically around 470-480 nm).[5]

-

Quantification: A calibration curve is generated using known concentrations of an this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

References

- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications - Active Italia [active-italia.com]

- 3. researchgate.net [researchgate.net]

- 4. Auto-oxidation products of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nutritionaloutlook.com [nutritionaloutlook.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Transformation of Astaxanthin from Haematococcus pluvialis Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Whitepaper: The Transformation of Astaxanthin to Astacene: A Technical Guide to the Oxidative Pathway and Analysis

Abstract

Astaxanthin, a high-value ketocarotenoid, is renowned for its potent antioxidant properties and vibrant red pigmentation. However, its chemical instability can lead to degradation into various products, most notably astacene. This technical guide provides an in-depth exploration of the conversion of astaxanthin to this compound, clarifying that this process is not a formal biosynthetic pathway but rather an oxidative chemical transformation. This document details the underlying chemical mechanism, factors influencing the reaction, comprehensive experimental protocols for inducing and quantifying the conversion, and a summary of relevant quantitative data. The provided methodologies and visualizations are intended to equip researchers with the necessary tools to study, control, and accurately analyze this critical degradation pathway, which has significant implications for the stability, quality control, and analysis of astaxanthin-containing products.

Introduction: From Astaxanthin to its Oxidized Artifact, this compound

Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a lipid-soluble pigment naturally synthesized by various microalgae, yeast, and bacteria.[1] Its unique molecular structure, featuring a long chain of conjugated double bonds and polar terminal rings, underpins its powerful antioxidant capabilities.[2]

This compound (3,3′-dihydroxy-2,3,2′,3′-tetradehydro-β,β-carotene-4,4′-dione) was first isolated alongside astaxanthin from lobster shells in 1933.[3] While structurally similar, it is now widely understood that this compound is not a product of a direct, enzyme-mediated biosynthetic pathway in most organisms. Instead, it is primarily considered an oxidized artifact of astaxanthin.[3][4] This transformation is a critical consideration in the handling, processing, and analysis of astaxanthin, as the presence of this compound can indicate product degradation.[5] The conversion readily occurs in the presence of oxygen, particularly under alkaline conditions, which are often employed during analytical procedures like saponification.[3][6]

This guide will treat the conversion as a chemical reaction pathway, providing the technical details necessary for its study and characterization.

The Chemical Transformation Pathway

The conversion of astaxanthin to this compound is an oxidation reaction that modifies the two β-ionone rings. The process involves the oxidation of the hydroxyl groups at the C3 and C3' positions and the adjacent carbon atoms, resulting in a tetraketone structure. This structural change alters the molecule's chromophore, affecting its spectroscopic properties.

Caption: Chemical transformation of astaxanthin to this compound.

Factors Influencing Astaxanthin Degradation

Several environmental and chemical factors can promote the oxidative conversion of astaxanthin to this compound. Understanding and controlling these factors is crucial for preserving the integrity of astaxanthin in supplements, food products, and analytical standards.

-

Oxygen: As an oxidation process, the presence of atmospheric oxygen is a primary requirement for the formation of this compound from astaxanthin.[3]

-

Alkaline Conditions: High pH significantly accelerates the oxidation rate. This is particularly relevant during saponification procedures used to hydrolyze astaxanthin esters for quantification, which can inadvertently cause degradation if not performed carefully under inert conditions.[3][6]

-

Light: Exposure to light, especially UV radiation, provides the energy to initiate and propagate oxidative reactions, leading to the degradation of the highly unsaturated carotenoid structure.[6][7]

-

Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7][8] Astaxanthin shows significant degradation at temperatures above 60°C.[7]

Caption: Key factors promoting the degradation of astaxanthin.

Experimental Protocols

This section provides detailed methodologies for the controlled conversion of astaxanthin to this compound and its subsequent analysis.

Protocol for Controlled Oxidation of Astaxanthin to this compound

This protocol describes a method for inducing the formation of this compound from an astaxanthin standard or extract under alkaline conditions.

-

Preparation of Astaxanthin Solution: Dissolve a known quantity of astaxanthin standard or a purified extract in an organic solvent (e.g., acetone or ethanol) to a concentration of approximately 10-50 µg/mL.

-

Alkaline Treatment: To 1 mL of the astaxanthin solution, add 0.1 mL of 1 M potassium hydroxide (KOH) in methanol.

-

Oxidation: Vortex the mixture briefly and allow it to stand at room temperature, exposed to air, for 30-60 minutes. The solution's color will typically shift from a bright red to a more orange-red hue. The reaction should be monitored over time to observe the conversion.

-

Neutralization: Stop the reaction by adding 0.1 mL of 1 M acetic acid to neutralize the KOH.

-

Sample Preparation for Analysis: The resulting solution can be directly injected for HPLC analysis or dried under a stream of nitrogen and reconstituted in a suitable mobile phase solvent.

Note: This reaction should be performed in a fume hood. All handling of carotenoid solutions should be done under subdued light to prevent photo-degradation.

Protocol for Extraction and Quantification by HPLC

This protocol outlines the standard method for analyzing astaxanthin and this compound using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation (from biomass, e.g., H. pluvialis):

-

Lyophilize (freeze-dry) the biomass to remove water.

-

Accurately weigh 5-10 mg of the dried biomass into a microcentrifuge tube.

-

Add 1 mL of acetone and vortex vigorously for 5 minutes to extract the carotenoids. Mechanical disruption (e.g., bead beating) can enhance extraction efficiency.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new amber vial. Repeat the extraction on the pellet and pool the supernatants.

-

Dry the pooled extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

-

-

Saponification (Optional, for esterified samples):

-

This step hydrolyzes astaxanthin esters to free astaxanthin but can cause degradation to this compound if not performed under an inert atmosphere.

-

Reconstitute the dried extract in 1 mL of ethanol.

-

Add 100 µL of 10% (w/v) KOH in methanol.

-

Blanket the vial with nitrogen or argon gas, seal tightly, and incubate at room temperature in the dark for 2-4 hours or until hydrolysis is complete.

-

Neutralize with an equivalent amount of acid (e.g., 10% acetic acid).

-

Proceed with liquid-liquid extraction into a non-polar solvent like hexane or diethyl ether before drying and reconstituting for HPLC.

-

-

HPLC-UV/Vis Analysis:

-

System: An HPLC system equipped with a photodiode array (PDA) or UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution is often used for optimal separation. A common system involves two solvents:[9]

-

Solvent A: Methanol/tert-butyl methyl ether/1% Phosphoric Acid (81:15:4, v/v/v)

-

Solvent B: Methanol/tert-butyl methyl ether/1% Phosphoric Acid (16:80:4, v/v/v)

-

-

Gradient Program:

-

0-15 min: 100% A

-

15-23 min: Linear gradient to 100% B

-

23-27 min: Hold at 100% B

-

27-35 min: Return to 100% A and equilibrate

-

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: Monitor at the absorbance maximum, typically ~474 nm for astaxanthin.[10] this compound will have a different retention time and may have a slightly shifted absorption maximum.

-

Quantification: Calculate concentrations based on a standard curve prepared from a certified astaxanthin standard. This compound can be quantified relative to astaxanthin or using an isolated standard if available.

-

Caption: General experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis and stability of astaxanthin and its conversion to this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | UV-Vis λmax (in Acetone) | Appearance |

| Astaxanthin | C₄₀H₅₂O₄ | 596.84 | ~474 nm[10] | Bright Red |

| This compound | C₄₀H₄₈O₄ | 592.81[11] | Shifted from Astaxanthin | Red-Orange Powder[11] |

Table 2: Astaxanthin Stability and Degradation Data

| Condition | Matrix / Solvent | Observation | Reference |

| High Temperature | Emulsion | Chemical degradation increases with temperature (5–70 °C). | [5] |

| UV Irradiation | Solution | Significant degradation (>20%) after 48 hours of exposure. | [7] |

| Iced Storage (7 days) | Pacific White Shrimp | Total astaxanthin content decreased by 34.51%. | [5] |

| Frozen Storage (12 weeks) | Pacific White Shrimp | Total astaxanthin content decreased by 43.76%. | [5] |

| Extrusion (Fish Feed) | Fish Feed | Retention is ~92% at 90°C but drops to 85% at 100°C. | [8] |

Conclusion

The conversion of astaxanthin to this compound is a critical oxidative degradation pathway rather than a controlled biosynthetic route. This transformation is accelerated by common environmental and laboratory factors, including oxygen, light, heat, and alkaline pH. For professionals in research and drug development, a thorough understanding of this pathway is essential for ensuring the stability of astaxanthin-based products and for the accurate analytical quantification of the parent compound. The protocols and data presented in this guide provide a framework for studying this conversion, controlling for degradation during analysis, and interpreting the presence of this compound as an indicator of product quality and stability.

References

- 1. Astaxanthin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Astaxanthin? [synapse.patsnap.com]

- 3. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. guanjiebio.com [guanjiebio.com]

- 7. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic characterization of astacene (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize astacene (3,3'-dihydroxy-β,β'-carotene-4,4'-dione), a keto-carotenoid of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant properties. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids like this compound. The extended system of conjugated double bonds in the this compound molecule is responsible for its strong absorption of light in the visible region, which gives it a characteristic reddish-pink color. The wavelength of maximum absorbance (λmax) is sensitive to the solvent environment.

Data Presentation: UV-Vis Spectroscopy of this compound

| Solvent | λmax (nm) | Reference |

| Trichloromethane | ~492 | [1] |

| Methanol | ~460 | [1] |

| Dimethylformamide | 470-500 | [2] |

| Acetone | 479 | [1] |

| Chloroform | 492 | [3] |

| Hexane | 470 | [4] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λmax and quantify the concentration of an this compound sample.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound standard of known purity

-

Spectroscopic grade solvent (e.g., ethanol, acetone, or hexane)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Standard Solution Preparation: Accurately weigh a small amount (e.g., 1-10 mg) of the this compound standard.[5] Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to create a stock solution. Protect the solution from light to prevent degradation.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create standards of varying concentrations that fall within the linear range of the spectrophotometer.

-

Sample Preparation: Dissolve the unknown this compound sample in the same solvent to a concentration expected to be within the range of the calibration curve.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.[5]

-

Spectrum Acquisition: Empty the blank cuvette, rinse it with the this compound sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To quantify the sample, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Using the absorbance of the unknown sample, determine its concentration from the calibration curve based on the Beer-Lambert Law (A = εlc).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.

Data Presentation: NMR Spectroscopy of this compound

¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) |

| Olefinic Protons | 6.1 - 6.7 |

| CH₃ on polyene chain | ~1.98 |

| CH₃ on β-ionone ring | ~1.2 - 1.4 |

| OH | Variable |

¹³C NMR Chemical Shifts (indicative values)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=O | ~172 | [6] |

| C13, C13' | ~135.2 | [6] |

| C12, C12' | Downfield shift upon binding | [7] |

| C4, C4' | Small downfield shift | [7] |

| C20, C20' (Methyl) | Small upfield shift | [7] |

Note: ¹³C NMR chemical shifts can be sensitive to solvent and isotopic labeling. The provided values are based on studies involving isotopically labeled astaxanthin in a protein complex, but provide an indication of the expected chemical shift regions.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (typically 5-20 mg for ¹³C NMR)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry to avoid interference from impurities and residual solvents.[8]

-

Solubilization: Dissolve approximately 5-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent directly in a clean, dry vial.[8] Chloroform-d (CDCl₃) is a common choice for carotenoids.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound structure, potentially with the aid of 2D NMR experiments like COSY and HSQC if further structural confirmation is needed.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for carotenoids.

Data Presentation: Mass Spectrometry of this compound

| Ion | m/z (mass-to-charge ratio) | Ionization Mode |

| [M+H]⁺ | 597.3938 | Positive |

| [M-H]⁻ | 595 | Negative |

| [M+Na]⁺ | 619 | Positive |

| Fragment [M+H-H₂O]⁺ | 579 | Positive |

| Fragment [M+H-2H₂O]⁺ | 561 | Positive |

M represents the this compound molecule. Data is compiled from multiple sources.[9]

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer (e.g., LC-MS system with ESI or APCI source)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

-

This compound sample

-

High-purity solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with the chosen ionization method.[10] For LC-MS, the mobile phase is often a mixture of methanol, acetonitrile, and water, sometimes with additives like formic acid or ammonium acetate to promote ionization.[10]

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the parameters for the ion source (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for carotenoid analysis.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).

-

-

Sample Introduction:

-

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate.

-

LC-MS: Inject the sample onto an HPLC column (a C18 or C30 column is often used for carotenoids) to separate it from any impurities before it enters the mass spectrometer.[11]

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode to detect the molecular ion.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of this compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural features of the molecule. Common fragmentations for this compound include the loss of water molecules.

-

Mandatory Visualization

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Extraction of Astaxanthin from Haematococcus pluvialis and Preparation of Astaxanthin Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nutritionaloutlook.com [nutritionaloutlook.com]

- 5. UV-VIS Astaxanthin Content [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C Magic angle spinning NMR analysis and quantum chemical modeling of the bathochromic shift of astaxanthin in alpha-crustacyanin, the blue carotenoprotein complex in the carapace of the lobster Homarus gammarus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Distinctions Between Astacene and Astaxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structures of astacene and astaxanthin, two closely related carotenoids. It details their structural differences, the conversion pathway from astaxanthin to this compound, and the analytical methodologies employed for their differentiation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Executive Summary

Astaxanthin, a potent antioxidant, is a high-value ketocarotenoid with significant interest in the pharmaceutical and nutraceutical industries. This compound, a direct oxidation product of astaxanthin, presents a critical consideration during the extraction, analysis, and application of astaxanthin. Understanding the nuanced structural differences between these two molecules is paramount for accurate quantification, stability testing, and the development of astaxanthin-based therapeutics. This guide elucidates these differences through comparative data, detailed experimental protocols, and visual representations of their molecular structures and transformation pathways.

Molecular Structure and Physicochemical Properties

The primary distinction between astaxanthin and this compound lies in the structure of their terminal β-ionone rings. Astaxanthin possesses both hydroxyl (-OH) and ketone (C=O) functional groups at the 3 and 4 positions of each ring, respectively. In contrast, this compound is a tetraketone, featuring two ketone groups on each ring. This structural alteration is a result of the oxidation of astaxanthin, which leads to the dehydrogenation and formation of additional double bonds within the rings.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound and astaxanthin.

| Property | This compound | Astaxanthin |

| Molecular Formula | C₄₀H₄₈O₄ | C₄₀H₅₂O₄ |

| Molecular Weight | 592.8 g/mol | 596.8 g/mol |

| IUPAC Name | 3,3'-Dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione | (3S,3′S)-3,3′-Dihydroxy-β,β-carotene-4,4′-dione |

| Key Functional Groups | Four ketone groups | Two hydroxyl and two ketone groups |

| Synonyms | Astacin | Ovoester, Salmon Acid |

Molecular Structures and Conversion Pathway

The structural difference between astaxanthin and this compound is visualized below, highlighting the functional groups on the terminal rings.

Figure 1: Molecular structures of astaxanthin and its oxidation to this compound.

The conversion from astaxanthin to this compound is an oxidative process that can be readily induced under specific experimental conditions.

Figure 2: Logical workflow for the oxidation of astaxanthin to this compound.

Experimental Protocols

Oxidation of Astaxanthin to this compound

The conversion of astaxanthin to this compound is a critical consideration during analytical procedures, particularly during saponification to hydrolyze astaxanthin esters.[1] The presence of oxygen in an alkaline environment facilitates this oxidation.[1]

Methodology:

-

Sample Preparation: A solution of astaxanthin in an organic solvent (e.g., ethanol or methanol) is prepared.

-

Alkaline Treatment: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the astaxanthin solution to create an alkaline environment.

-

Oxygen Exposure: The solution is exposed to atmospheric oxygen, often with gentle agitation or stirring to enhance the reaction.

-

Monitoring: The reaction can be monitored over time by observing the color change and analyzing aliquots using spectrophotometry or chromatography.

-

Neutralization and Extraction: Once the conversion is complete, the solution is neutralized with an acid, and the this compound can be extracted using a non-polar solvent like hexane or petroleum ether.

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of astaxanthin and this compound.[2]

Instrumentation and Conditions:

-

Chromatograph: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 or C30 column is typically used for the separation of carotenoids.[2]

-

Mobile Phase: A gradient or isocratic mobile phase is employed. Common solvent systems include mixtures of methanol, acetonitrile, water, and dichloromethane.[2] For example, a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether, and water is often effective.

-

Detection: The detector is set to a wavelength in the range of 470-480 nm for optimal detection of both astaxanthin and this compound.[3]

-

Identification: Peak identification is confirmed by comparing retention times with those of authentic standards and by analyzing the UV-Vis spectra of the eluted peaks. Mass spectrometry (LC-MS) can be coupled with HPLC for definitive molecular weight confirmation.

The general workflow for the analysis is depicted below.

Figure 3: Experimental workflow for the extraction and analysis of astaxanthin and this compound.

Biological Activity and Significance

Astaxanthin is renowned for its potent antioxidant properties, which are attributed to its unique molecular structure that allows it to quench singlet oxygen and scavenge free radicals.[4] It has been hypothesized that the oxidized products of astaxanthin, such as this compound, may also possess significant, and potentially enhanced, antioxidant capabilities.[5] However, comprehensive comparative studies on the specific biological activities and signaling pathway interactions of this compound are currently limited in the scientific literature. The primary significance of this compound in a research and development context is as an indicator of astaxanthin degradation. Its presence can signify suboptimal extraction or storage conditions, leading to a loss of the desired active compound, astaxanthin.

Conclusion

The molecular distinction between this compound and astaxanthin is defined by the oxidation of the hydroxyl groups on the terminal rings of astaxanthin to form the tetraketone structure of this compound. This conversion, facilitated by alkaline conditions and oxygen, is a crucial factor to control during the handling and analysis of astaxanthin. The methodologies outlined in this guide provide a framework for the accurate differentiation and quantification of these two carotenoids. Further research into the biological activities of this compound may reveal novel therapeutic potentials, but for now, its presence is primarily considered a marker of astaxanthin degradation.

References

- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 3. researchgate.net [researchgate.net]

- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications - Active Italia [active-italia.com]

- 5. elar.urfu.ru [elar.urfu.ru]

Astacene: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astacene, a carotenoid and a significant oxidation product of astaxanthin, holds unique chemical properties that are of interest in various scientific fields, including drug development and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical and physical properties, methods for its quantification, and the biological context from which it arises. Understanding the characteristics of this compound is critical for researchers working with its precursor, astaxanthin, a compound renowned for its potent antioxidant and anti-inflammatory activities.

Core Chemical and Physical Properties

This compound is a tetraketone derivative of β-carotene. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C40H48O4 |

| Molecular Weight | 592.8 g/mol [1] |

| IUPAC Name | 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione[1] |

| Synonyms | Astacin, beta,beta-Carotene-3,3',4,4'-tetrone[1] |

| Physical Appearance | Red Powder |

| CAS Number | 514-76-1[1] |

Formation from Astaxanthin

This compound is notably formed through the oxidation of astaxanthin, particularly in the presence of alkaline conditions and oxygen.[2][3] This transformation is a critical consideration in the handling, quantification, and application of astaxanthin, as the presence of this compound can indicate degradation of the parent compound. The structural relationship between astaxanthin and this compound is depicted below.

Experimental Protocols: Quantification of Astaxanthin and its Derivatives

Accurate quantification of astaxanthin is crucial, and methods must account for the potential conversion to this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are standard methods for this purpose.[4]

Sample Preparation for Astaxanthin Quantification

Given that naturally derived astaxanthin is often esterified, a hydrolysis step is necessary to yield free astaxanthin for analysis.[4]

-

Extraction: Dissolve the content of one supplement capsule or a known quantity of the sample in 100 mL of acetone.[4] Further dilute an aliquot of this solution 1:10 (v/v) in acetone.[4]

-

Internal Standard: Prepare an internal standard solution, for example, trans-β-apo-8'-carotenal, at a known concentration in acetone.[4]

-

Hydrolysis: To de-esterify the astaxanthin, subject the sample to enzymatic hydrolysis using cholesterol esterase.[2][4] This step is critical for accurate quantification of total astaxanthin.

-

Liquid-Liquid Extraction: Following hydrolysis, extract the resulting solution with hexane and centrifuge to separate the layers.[4] The hexane layer containing the free astaxanthin and the internal standard is then collected for chromatographic analysis.

Chromatographic Analysis Workflow

The prepared sample is then analyzed using a suitable chromatographic method to separate and quantify the different isomers of astaxanthin and distinguish them from this compound and other carotenoids.

Biological Context: Signaling Pathways of the Precursor Astaxanthin

While direct research on the signaling pathways modulated by this compound is limited, the extensive studies on its precursor, astaxanthin, provide a valuable biological context. Astaxanthin is known to exert its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.[5][6] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary mechanism through which astaxanthin upregulates the expression of antioxidant enzymes.[5][6]

The activation of the Nrf2 pathway by astaxanthin leads to the production of protective enzymes that combat oxidative stress.[5][6] This is a critical mechanism underlying the therapeutic potential of astaxanthin in various diseases, including those with inflammatory and oxidative components.[7][8][9] Further research is warranted to determine if this compound shares any of these modulatory activities or if its presence alters the biological effects of astaxanthin.

Implications for Drug Development

The relationship between astaxanthin and this compound has significant implications for drug development. The stability of astaxanthin formulations is paramount, and the formation of this compound can serve as a marker for product degradation.[2] For researchers investigating the therapeutic effects of astaxanthin, it is crucial to use analytical methods that can differentiate between the two molecules to ensure the integrity of the study results. Future research could also explore the independent biological activities of this compound, which may reveal novel therapeutic properties.

Conclusion

This compound is a chemically distinct carotenoid with a defined structure and molecular weight. Its primary significance in the current scientific landscape is its role as an oxidation product of astaxanthin. A thorough understanding of its properties and formation is essential for any research or development involving astaxanthin. The experimental protocols and biological pathway information provided in this guide offer a foundational understanding for scientists and professionals in the field. Further investigation into the unique biological effects of this compound may open new avenues for therapeutic intervention.

References

- 1. This compound | C40H48O4 | CID 20054842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. iris.unict.it [iris.unict.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. "Therapeutic uses of natural astaxanthin: An evidence-based review focused on human clinical trials" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Astacene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on "pure astacene" as a primary compound is limited. This compound is predominantly recognized and studied as an oxidative degradation product of astaxanthin. Consequently, much of the available data and experimental methodologies are in the context of its presence as a component in astaxanthin analysis. This guide synthesizes the available information on this compound, while also providing relevant context regarding its precursor, astaxanthin.

Introduction

This compound (3,3'-dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione) is a carotenone and a derivative of beta-carotene.[1] It is structurally similar to astaxanthin, a well-researched xanthophyll carotenoid known for its potent antioxidant properties.[2][3] this compound is formed through the oxidation of astaxanthin, a process that can occur during extraction, processing, and storage, particularly in the presence of oxygen and alkaline conditions.[4] While often considered an artifact or impurity in astaxanthin preparations, understanding the properties of this compound is crucial for quality control in the production of astaxanthin-based products and for the comprehensive analysis of carotenoid profiles in biological samples.

Chemical and Physical Properties

The majority of the available data on the physical and chemical properties of this compound are computed values. Experimental data for the pure compound is scarce and often reported in the context of its identification as a minor component.

Chemical Structure and Identifiers

-

IUPAC Name: 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione[1]

-

Molecular Formula: C₄₀H₄₈O₄[1]

-

Synonyms: Astacin, beta,beta-Carotene-3,3',4,4'-tetrone[1]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 592.8 g/mol | [1] |

| Exact Mass | 592.35526001 Da | [1] |

| Complexity | 1430 | [1] |

| XLogP3-AA | 9.8 | [1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

Table 2: Experimental Physical Properties of Astaxanthin (for comparison)

| Property | Value | Source |

| Melting Point | 216 °C (421 °F; 489 K) | [5] |

| Boiling Point | 774 °C (1,425 °F; 1,047 K) | [5] |

| Solubility in Water | Practically insoluble | [6] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, methanol | [6] |

Experimental Protocols

Isolation and Purification of this compound

A preparative high-performance liquid chromatography (HPLC) method has been developed for the isolation of this compound from astaxanthin mixtures.[7]

-

Method: Normal-phase HPLC

-

Stationary Phase: Lichrosorb silica column

-

Mobile Phase: n-hexane-acetone-tetrahydrofuran (90:2:8, v/v/v)

-

Detection: 475 nm

-

Outcome: Isolation of this compound with over 98% purity.[7]

Characterization of this compound

The characterization of isolated this compound is typically performed using a combination of spectroscopic and spectrometric techniques.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is used for its initial identification and quantification. The absorption maxima are dependent on the solvent used. For comparison, astaxanthin in methanol exhibits an absorption maximum at approximately 478.8 nm.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of this compound and confirm its elemental composition.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound and to distinguish it from astaxanthin and other related carotenoids.[7][9]

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities and signaling pathways of pure this compound. The available information is largely focused on its precursor, astaxanthin. It has been suggested that this compound may have a role in regulating energy use in mouse muscle, but this finding has not been extensively replicated or explored.

Given the close structural relationship, it is plausible that some of the biological activities of astaxanthin could be retained, altered, or lost in this compound. Astaxanthin is known to modulate several key signaling pathways, primarily due to its potent antioxidant and anti-inflammatory properties.[2]

Astaxanthin Signaling Pathways (for context)

Astaxanthin has been shown to influence multiple signaling pathways, including:

-

Nrf2 Signaling Pathway: Astaxanthin can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes.

-

NF-κB Signaling Pathway: Astaxanthin can inhibit the activation of NF-κB, a key mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

-

PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and astaxanthin has been shown to modulate its activity in various contexts.

The following diagrams illustrate the established signaling pathways of astaxanthin. It is important to reiterate that these have not been confirmed for this compound.

Caption: Overview of Astaxanthin's Influence on Key Signaling Pathways.

Caption: Experimental Workflow for the Isolation and Characterization of this compound.

Conclusion and Future Directions

This compound is a chemically distinct carotenone that is primarily known as an oxidative derivative of astaxanthin. While methods for its isolation and characterization in the context of astaxanthin analysis are established, there is a notable gap in the scientific literature regarding the properties and biological activities of pure this compound. Future research should focus on developing efficient synthesis and purification methods for this compound to enable a more thorough investigation of its physicochemical properties, stability, and potential biological effects. Such studies would be invaluable for the quality control of astaxanthin products and could potentially uncover novel bioactivities for this compound itself.

References

- 1. This compound | C40H48O4 | CID 20054842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological and neurological activities of astaxanthin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astaxanthin - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epic.awi.de [epic.awi.de]

- 9. prumlab.yale.edu [prumlab.yale.edu]

The Isolation of Astacene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astacene, a tetraketone carotenoid, has a rich history intertwined with the discovery and characterization of the more widely known astaxanthin. Initially identified as a distinct pigment, it was later revealed to be an oxidation product of astaxanthin. This guide provides an in-depth exploration of the discovery, history, and detailed methodologies for the isolation and purification of this compound. It is designed to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

A Historical Perspective: The Discovery of this compound

The story of this compound begins with the early investigations into the vibrant red pigments of crustaceans. In 1838, French chemist Michel Eugène Chevreul first isolated a red pigment from lobster shells, which he named "astacine". For nearly a century, this was believed to be the primary red carotenoid in these organisms.

A pivotal moment in carotenoid research came in 1933 when Richard Kuhn and Edgar Lederer isolated two distinct carotenoids from the eggs and shells of the lobster Astacus gammarus (now Homarus gammarus). They named these compounds "astacin" (now known as this compound) and "ovoester". Subsequent research, particularly by Kuhn and Sørensen in 1938, led to the characterization of "ovoester" as a xanthophyll, which they renamed astaxanthin. It was eventually determined that this compound was, in fact, an artifact formed by the oxidation of astaxanthin, particularly under alkaline conditions in the presence of oxygen[1]. This discovery clarified that astaxanthin is the native pigment in many marine organisms, while this compound is a derivative.

Experimental Protocols for this compound Isolation

The isolation of this compound is a multi-step process that begins with the extraction of its precursor, astaxanthin, from natural sources, followed by a controlled oxidation and subsequent purification. Crustacean shells, a byproduct of the seafood industry, are a common and readily available source material.

Extraction of Astaxanthin from Crustacean Shells

This protocol is adapted from methods optimized for the extraction of carotenoids from shrimp and crab shells.

Materials and Reagents:

-

Fresh or frozen crustacean shells (e.g., shrimp, crab)

-

Ethanol (95%) or Acetone

-

Drying oven or freeze-dryer

-

Grinder or blender

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

-

Methanol

Procedure:

-

Sample Preparation:

-

Thoroughly wash fresh or thawed crustacean shells with distilled water to remove any remaining tissue and debris.

-

Dry the shells in an oven at 50-60°C or using a freeze-dryer until a constant weight is achieved.

-

Grind the dried shells into a fine powder using a blender or grinder.

-

-

Solvent Extraction:

-

Weigh the powdered shell material.

-

Suspend the powder in ethanol or acetone at a solid-to-liquid ratio of 1:7 (w/v).

-

Perform ultrasound-assisted extraction for 20-30 minutes at a controlled temperature of 50°C.

-

Centrifuge the mixture at 4000 x g for 10 minutes to pellet the shell debris.

-

Carefully decant and collect the supernatant, which contains the astaxanthin extract.

-

Repeat the extraction process with the remaining pellet two more times to ensure maximum recovery.

-

Pool the supernatants from all extractions.

-

-

Concentration:

-

Concentrate the pooled extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oleoresin rich in astaxanthin.

-

Conversion of Astaxanthin to this compound via Saponification

This step utilizes alkaline conditions to both de-esterify astaxanthin esters (if present) and promote the oxidation of astaxanthin to this compound.

Materials and Reagents:

-

Astaxanthin oleoresin (from step 2.1)

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)

-

Diethyl ether or petroleum ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

Procedure:

-

Saponification Reaction:

-

Dissolve the astaxanthin oleoresin in a minimal amount of diethyl ether.

-

Add the ethanolic KOH solution to the mixture. The volume will depend on the amount of oleoresin.

-

Stir the reaction mixture at room temperature in the presence of air (oxygen) for 1-2 hours. The color of the solution will change as the oxidation proceeds. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Extraction of this compound:

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of diethyl ether and saturated NaCl solution.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper ether layer, which contains the this compound.

-

Repeat the extraction of the aqueous layer with diethyl ether two more times.

-

Combine all ether extracts.

-

-

Washing and Drying:

-

Wash the combined ether extract with distilled water until the washings are neutral.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Concentration:

-

Evaporate the solvent using a rotary evaporator to obtain crude this compound.

-

Purification of this compound by Preparative HPLC

For high-purity this compound, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV-Vis detector.

-

Column: Normal-phase silica column (e.g., Lichrosorb Si-60).

-

Mobile Phase: A mixture of n-hexane, acetone, and tetrahydrofuran (e.g., in a ratio of 90:2:8 v/v/v).

-

Detection Wavelength: 475 nm.

-

Flow Rate: Optimized for the specific column dimensions.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a small volume of the mobile phase.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak as determined by the UV-Vis detector.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The yield of this compound is dependent on the initial concentration of astaxanthin in the source material and the efficiency of the extraction and conversion steps.

| Source Material | Extraction Solvent | Astaxanthin Yield (µg/g dry weight) | Reference |

| Shrimp (Litopenaeus vannamei) | Acetone | 114 | [2] |

| Shrimp (Litopenaeus vannamei) | Isopropyl alcohol | 99 | [2] |

| Blue Crab (Callinectes sapidus) | Acetone | 44 | [2] |

| Brown Crab (Callinectes bellicosus) | Acetone | 39 | [2] |

Note: The yield of this compound will be a fraction of the initial astaxanthin content due to incomplete conversion and potential degradation.

| Saponification Method | Free Astaxanthin Recovery | Byproducts Formed | Reference |

| Enzymolysis (Cholesterol Esterase) | Higher | - | [3] |

| Alkaline Saponification (NaOH) | Lower (42.6% less than enzymolysis) | Semi-astacene, this compound | [3] |

Visualizing Key Processes and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from crustacean shells.

Caption: Workflow for the isolation and purification of this compound.

Astaxanthin's Influence on Cellular Signaling Pathways

This compound is an oxidized form of astaxanthin. To understand its potential biological context, it is crucial to examine the well-documented signaling pathways modulated by its precursor, astaxanthin. Astaxanthin is a potent antioxidant that influences key pathways involved in cellular stress response and inflammation.

Astaxanthin is known to activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.

Caption: Astaxanthin's activation of the Nrf2-ARE antioxidant pathway.

Astaxanthin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

Caption: Astaxanthin's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound, once considered a primary carotenoid, is now understood to be a stable oxidation product of astaxanthin. This guide provides a comprehensive overview of its history and detailed protocols for its isolation from readily available crustacean waste. The provided methodologies, quantitative data, and pathway diagrams offer a valuable resource for researchers interested in the chemistry and potential biological activities of this intriguing carotenoid. Further investigation into the specific pharmacological properties of this compound, in comparison to its precursor astaxanthin, is a promising area for future research.

References

- 1. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Astacene Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of astacene, a carotenoid of significant interest for its antioxidant properties, in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, also known as astaxanthin, is a keto-carotenoid pigment found in a variety of marine organisms.[1][2] Its unique molecular structure, characterized by a long conjugated polyene chain and terminal ionone rings with hydroxyl and ketone groups, contributes to its potent antioxidant activity and its solubility characteristics.[3] this compound is a lipophilic, or fat-soluble, compound, a property that dictates its solubility in organic solvents.[1][3][4]

Quantitative Solubility Data

The solubility of this compound in different organic solvents has been reported in various studies. The following table summarizes the available quantitative data, providing a comparative overview. It is important to note that slight variations in reported values may exist due to differences in experimental conditions such as temperature and the isomeric form of this compound used.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | ~30 g/L[3][4] |

| Chloroform | CHCl₃ | 119.38 | 61.2 | ~10 g/L[3][4], ~6 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | ~0.5 g/L[3][4], ~0.13 mg/mL[1], Soluble at 1 mg/mL (warmed)[2] |

| Acetone | C₃H₆O | 58.08 | 56 | ~0.2 g/L[3][4], Highly soluble[5] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | ~0.09 mg/mL[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | ~0.5 mg/mL[1] |

Note: Solubility values are generally reported at room temperature (approximately 25°C) unless otherwise specified.

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining this compound solubility are not always explicitly published, a general methodology can be constructed based on standard laboratory practices for carotenoids. The following outlines a typical experimental workflow for determining the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound: Crystalline, of high purity.

-

Organic Solvents: HPLC or analytical grade.

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

-

Vortex Mixer and/or Sonicator.

-

Thermostatically Controlled Shaker or Water Bath.

-

Centrifuge.

-

Spectrophotometer (UV-Vis).

-

High-Performance Liquid Chromatography (HPLC) system (optional, for higher accuracy).

-

Volumetric flasks, pipettes, and syringes with appropriate filters.

3.2. Saturated Solution Preparation (Equilibrium Method)

-

Excess Solute Addition: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker is ideal for this purpose.

-

Phase Separation: Centrifuge the saturated solution at a high speed to pellet the undissolved this compound.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

3.3. Quantification of Dissolved this compound

3.3.1. Spectrophotometric Method

-

Dilution: Dilute the obtained supernatant with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound in that specific solvent. The λmax for this compound is typically around 470-480 nm.

-

Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound in the solvent, b is the path length of the cuvette, and c is the concentration. The molar absorptivity must be known or determined by preparing a standard curve with known concentrations of this compound.

-

Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

3.3.2. HPLC Method

For more precise quantification, especially in complex mixtures, HPLC is the preferred method.

-

Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a filtered aliquot of the diluted supernatant into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for any dilutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

While this compound is known to influence various biological signaling pathways due to its antioxidant properties, a detailed depiction of these is beyond the scope of this solubility guide. The focus here is on the physicochemical property of solubility, which is a fundamental prerequisite for its delivery and subsequent biological activity. The logical relationship in this context is the direct correlation between the choice of solvent and the resulting concentration of this compound that can be achieved in a solution, which in turn impacts its formulation for research and therapeutic applications.

References

Methodological & Application

Application Note: Quantification of Astacene using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Introduction

Astacene is a carotenoid and a major oxidation product of astaxanthin, a xanthophyll pigment responsible for the characteristic red-orange color in many marine organisms like salmon, shrimp, and microalgae.[1] The quantification of this compound is critical in the quality control of astaxanthin-based products, as its presence can indicate product degradation or processing artifacts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used analytical technique for the separation, identification, and quantification of carotenoids due to its high resolution, sensitivity, and specificity.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in various sample matrices.

Principle

This method utilizes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Nonpolar compounds like this compound have a stronger affinity for the stationary phase and thus elute later than more polar compounds. Separation is achieved by optimizing the mobile phase composition. The Diode Array Detector measures the absorbance of the eluate across a range of wavelengths simultaneously, allowing for the specific detection and quantification of this compound at its maximum absorption wavelength (λmax), which is typically around 475 nm.[1][4] Quantification is performed by creating a calibration curve using external standards of known concentrations.

Experimental Protocol

1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Analytical balance (0.0001 g accuracy).

-

Centrifuge.

-

Ultrasonic bath.

-

Vortex mixer.

-

Rotary evaporator (optional).

-

Syringe filters (0.45 µm, solvent-compatible).

-

-

Reagents and Materials:

-

This compound analytical standard (Sigma-Aldrich or equivalent).

-

HPLC-grade solvents: Acetonitrile, Methanol, Dichloromethane, Water.[5][6]

-

Extraction solvents: Acetone, Hexane, Ethanol, Isopropanol.[1][7]

-

Sodium sulfate (anhydrous).

-

Nitrogen gas for solvent evaporation.

-

Volumetric flasks, pipettes, and vials.

-

2. Standard Solution Preparation

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., acetone or dichloromethane). Store at -20°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2.5, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.

3. Sample Preparation (General Procedure)

Note: This is a general guideline. The procedure may need to be optimized based on the specific sample matrix.

-

Weighing: Accurately weigh approximately 1.0 g of the homogenized sample (e.g., animal feed, shrimp powder, or supplement) into a centrifuge tube.[1]

-

Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethanol/2-propanol/hexane at a 1:2:6 v/v/v ratio) to the tube.[1]

-

Homogenization: Vortex vigorously for 1 minute and then place in an ultrasonic bath for 10-15 minutes to ensure complete extraction.[1]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the solid material.[5][7]

-

Collection: Carefully transfer the supernatant (the colored solvent layer) to a clean collection flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet at least two more times, or until the supernatant is colorless, to ensure exhaustive extraction. Pool all supernatants.[1]

-

Drying & Reconstitution: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C). Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC-DAD Chromatographic Conditions

The following table outlines typical starting conditions for the analysis. Method optimization may be required.

| Parameter | Condition 1 (Isocratic) | Condition 2 (Isocratic) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Methanol (70:30 v/v)[1] | Water : Methanol : Dichloromethane : Acetonitrile (4.5:28:22:45.5 v/v/v/v)[5][6] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 15 µL[1] | 20 µL |

| Column Temp. | 30°C[1] | 25°C (or ambient)[6] |

| DAD Wavelength | Monitoring at 475 nm[1][4] | Monitoring at 476 nm[5][6] |

| Run Time | ~15 minutes | ~20 minutes |

Data Presentation and Method Validation

1. Calibration and Quantification

Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed. The concentration of this compound in the sample extract is determined using the regression equation, and the final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors.

2. Typical Method Performance Characteristics

The following table summarizes typical validation parameters for HPLC-DAD methods for carotenoid analysis, synthesized from published literature.[3][8]

| Parameter | Typical Value | Description |

| Linearity Range | 0.5 - 50 µg/mL | The concentration range over which the detector response is proportional to the analyte concentration. |

| Correlation Coefficient (R²) | > 0.998 | A measure of the goodness of fit of the linear regression. |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections, indicating the method's repeatability. |

| Accuracy (Recovery %) | 95 - 105% | The percentage of a known amount of spiked analyte recovered from a sample matrix. |

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Quantification of astaxanthin and canthaxanthin in Salmonidae eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

From Waste to Worth: A Detailed Guide to Astacene Extraction and Purification from Crustacean Shells

For Immediate Release – A comprehensive set of application notes and protocols has been developed to guide researchers, scientists, and drug development professionals in the extraction and purification of astacene from crustacean waste. This document outlines detailed methodologies for various extraction techniques, purification procedures, and the conversion of astaxanthin to this compound, providing a valuable resource for harnessing this potent antioxidant.

The valorization of crustacean waste, a significant byproduct of the seafood industry, presents a sustainable and economically viable source of high-value bioactive compounds. Among these, this compound, a derivative of astaxanthin, is gaining attention for its potential therapeutic applications. These protocols offer a systematic approach to unlock the potential of this underutilized resource.

I. Introduction to this compound and its Precursor, Astaxanthin